tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate is a chemical compound with a complex structure that includes a piperidine ring, a chlorosulfonyl group, and a tert-butyl carbamate moiety
Preparation Methods
The synthesis of tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
tert-Butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
tert-Butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects .
Comparison with Similar Compounds
tert-Butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate can be compared with other similar compounds, such as:
tert-Butyl N-{[1-(chlorosulfonyl)piperidin-4-yl]methyl}carbamate: This compound has a similar structure but with the chlorosulfonyl group at a different position on the piperidine ring.
tert-Butyl carbamate: A simpler compound that lacks the piperidine and chlorosulfonyl groups, used in various synthetic applications.
tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride: A related compound with a hydrochloride salt form, used in different chemical and biological studies.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H21ClN2O4S |
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Molecular Weight |
312.81 g/mol |
IUPAC Name |
tert-butyl N-[(1-chlorosulfonylpiperidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C11H21ClN2O4S/c1-11(2,3)18-10(15)13-7-9-5-4-6-14(8-9)19(12,16)17/h9H,4-8H2,1-3H3,(H,13,15) |
InChI Key |
WDFPRICCHMSLAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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